2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
Imidazo[1,2-a]pyridines, such as 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridin-3-amine derivatives are known for their potential in optoelectronic applications due to their luminescent properties. They can be used in the development of devices that convert electrical energy into light, which is essential for displays, lighting, and photovoltaic cells .
Sensors
These compounds can also serve as sensitive materials in sensor technology. Their structure allows them to interact with various analytes, making them suitable for detecting environmental pollutants or biological substances .
Anti-Cancer Drugs
In pharmaceutical research, imidazo[1,2-a]pyridin-3-amine derivatives have shown promise as anti-cancer agents. Their ability to interfere with specific biological pathways can be harnessed to develop targeted therapies .
Confocal Microscopy and Imaging
Due to their luminescent properties, these compounds are useful as emitters in confocal microscopy and imaging techniques. This application is crucial for biological research where visualization of cells and tissues is required .
Organic Synthesis
Imidazo[1,2-a]pyridin-3-amine serves as a valuable heterocyclic scaffold in organic synthesis. Its functionalization leads to the construction of various derivatives with potential applications in medicinal chemistry .
Medicinal Chemistry
This compound’s derivatives play a significant role in medicinal chemistry, where they are used to create molecules with therapeutic potential. Their structural characteristics make them a “drug prejudice” scaffold, recognized for their wide range of applications in this field .
Material Science
The structural character of imidazo[1,2-a]pyridin-3-amine makes it useful in material science. It can be incorporated into materials that require specific properties like conductivity or luminescence .
Treatment of Insomnia
Specific derivatives of imidazo[1,2-a]pyridin-3-amine, such as zolpidem, are utilized in medicine to treat short-term insomnia and some brain function disorders .
properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLUNAZDXGCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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